![molecular formula C8H5BrO3 B15202104 8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
8-Bromo-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromine atom at the 8th position of the benzo[d][1,3]dioxin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the formation of 4H-benzo[d][1,3]dioxin-4-one derivatives at room temperature .
Another method involves the use of ortho-halobenzoic acid, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) in the presence of copper(II) acetate (Cu(OAc)2) as a catalyst . This approach provides a versatile route to synthesize various derivatives of benzo[d][1,3]dioxin-4-one.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various functionalized derivatives.
Scientific Research Applications
8-Bromo-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism of action of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerase I, which plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and exhibit cytotoxic effects .
Comparison with Similar Compounds
8-Bromo-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
4H-benzo[d][1,3]dioxin-4-one: The parent compound without the bromine substitution.
8-Chloro-4H-benzo[d][1,3]dioxin-4-one: A similar compound with a chlorine atom instead of bromine.
8-Methyl-4H-benzo[d][1,3]dioxin-4-one: A derivative with a methyl group at the 8th position.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H5BrO3 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
8-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2 |
InChI Key |
PEUQJMDGHLCDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC=C2Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


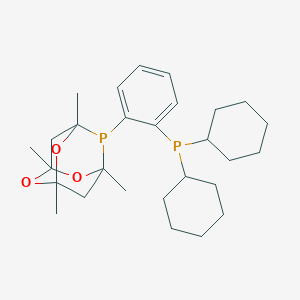
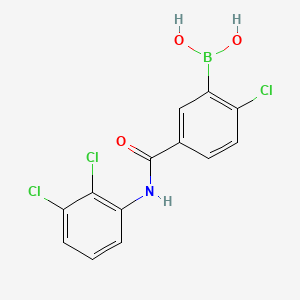

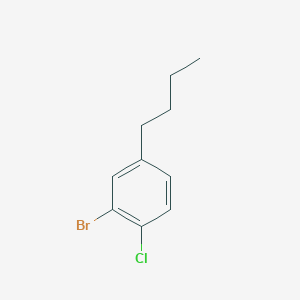

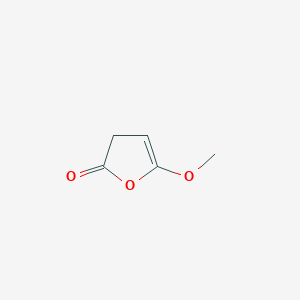
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
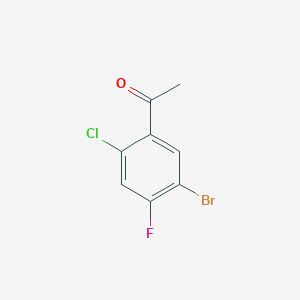
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
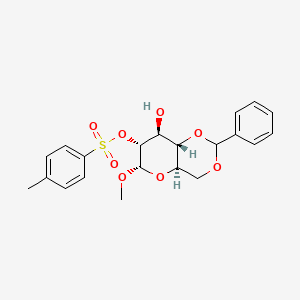

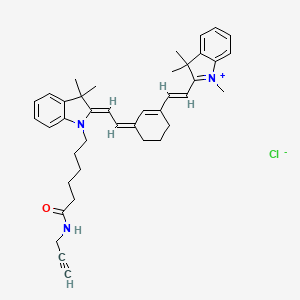

![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
